2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that many bioactive aromatic compounds, such as those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular function .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to possess a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of 4-chlorobenzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the amino group of the quinazoline core reacts with 4-chlorobenzyl chloride.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound, such as 2-mercaptoacetic acid.
Furylmethyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the quinazoline core, leading to the formation of amines or saturated compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, saturated compounds
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of action of quinazoline derivatives and their interactions with biological targets.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
Uniqueness
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of the furylmethyl group and the thioether linkage. These features may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-16-9-7-15(8-10-16)12-25-21-18-5-1-2-6-19(18)26-22(27-21)30-14-20(28)24-13-17-4-3-11-29-17/h1-11H,12-14H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYKTYCVVCKGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NCC3=CC=CO3)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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